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Compound of Interest

Compound Name: N-(Diphenylmethyl)decanamide
CAS No.: 10254-03-2
Cat. No.: B11954765
Get Quote
. J

Executive Summary

N-decanylamino-diphenylmethane (chemically defined as N-decyl-1,1-diphenylmethanamine or
N-decylbenzhydrylamine) represents a class of lipophilic amines utilized in diverse applications
ranging from pharmaceutical intermediates (e.g., calcium channel blockers, antihistamines) to
industrial antioxidants and corrosion inhibitors.[1][2][3] Its structure combines a bulky,
hydrophobic benzhydryl core with a flexible decyl chain, imparting unique physicochemical
properties such as high lipophilicity (LogP > 7) and surface activity.

This guide provides a rigorous technical framework for the structural elucidation, impurity
profiling, and quantitative analysis of this compound. It moves beyond generic protocols to
address the specific challenges posed by its hydrophobic nature and secondary amine
functionality.

Chemical Identity & Physicochemical Profile[1][2][3]
[4]
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Before establishing analytical protocols, the molecular architecture must be defined to predict
spectral behavior and solubility.

Property Specification
Common Name N-Decanylamino-diphenylmethane
IUPAC Name N-Decyl-1,1-diphenylmethanamine

) Not widely listed; Analogous to 5824-94-2 (N-
CAS Registry

butyl)
Molecular Formula C23Hs3N
Molecular Weight 323.52 g/mol

Benzhydryl group (Ph2CH-) linked to a Decyl
Core Structure ] ] )
chain (-CioHz1) via a secondary amine (-NH-)

Calculated LogP ~7.2 (Highly Lipophilic)

pKa (Predicted) ~9.5 (Typical secondary amine)

Synthetic Pathway & Impurity Logic

Understanding the synthesis is critical for "Impurity Profiling"—predicting what non-target
molecules will be present in the sample. The most robust synthesis involves the reductive
amination of benzophenone with decylamine.

Mechanistic Insight[1]

e Imine Formation: Benzophenone reacts with decylamine to form a Schiff base (ketimine).
This step is equilibrium-driven and often requires water removal.

e Reduction: The ketimine is reduced (typically using NaBHa4 or catalytic hydrogenation) to the
secondary amine.

Critical Impurities:

o Residual Benzophenone: Unreacted starting material (UV active).
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e Imine Intermediate: Incomplete reduction (hydrolytically unstable).

o Bis-alkylation: Formation of tertiary amines (unlikely with benzophenone due to steric
hindrance, but possible with benzhydryl halides).

B h - H20 - [H] Target:

enzophenone s . :

(C13H100) Dehydration) (Reduction N-Decylbenzhydrylamine
Intermediate:

+ H20

N-Decyl Benzophenone Imine - —————— ————— -
+ Decylamine -———/ = (Instability) ! Impurity: !
---------- p1 Hydrolysis back to |

(C10H23N) H
| Benzophenone

Click to download full resolution via product page

Figure 1: Reductive amination pathway highlighting the critical imine intermediate and potential

hydrolysis impurity.

Structural Elucidation: The Core Analysis

To validate the structure of N-decanylamino-diphenylmethane, a multi-modal approach
combining NMR, MS, and IR is required.

A. Nuclear Magnetic Resonance (NMR)

The benzhydryl methine proton is the diagnostic "anchor" for this structure.

1H NMR (400 MHz, CDCls) Assignments:
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Chemical Shift Lo . . Mechanistic
Multiplicity Integration Assignment
(0) Note
Overlapping
) signals typical of
7.15-7.40 Multiplet 10H Ar-H (Phenyl)

mono-substituted

benzenes.

The "Benzhydryl"
proton.

4.82 Singlet 1H Ph2CH-NH- Deshielded by
two phenyl rings

and nitrogen.[2]

o-Methylene of

2.58 Triplet J=7.2Hz) 2H -NH-CH:2- )
the decyl chain.
Exchangeable
with D20.

1.65 Broad Singlet 1H -NH- Chemical shift
varies with
concentration.

) B-Methylene of
1.45-1.55 Multiplet 2H -CH2-CHz2- )
the decyl chain.
) Bulk methylene
1.20-1.35 Broad Multiplet 14H -(CH2)7- )
chain.
) Terminal methyl
0.88 Triplet 3H -CHs

group.

B. Mass Spectrometry (MS)

The fragmentation pattern of benzhydryl amines is highly characteristic, dominated by the
stability of the benzhydryl cation.

Fragmentation Pathway:

e Molecular lon: [M+H]* = 324.3 m/z.
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e Primary Cleavage: C-N bond cleavage releases the stable Benzhydryl Cation (m/z 167). This
is often the base peak (100% abundance).

o Secondary Cleavage: Loss of phenyl ring from the benzhydryl cation to form the Tropylium
ion (m/z 91).
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Figure 2: MS fragmentation logic. The m/z 167 peak is the definitive fingerprint for the
diphenylmethane core.

C. Infrared Spectroscopy (FT-IR)

¢ 3300-3350 cm~1: N-H stretching (weak, secondary amine).
e 3020-3080 cm~1: C-H stretching (aromatic).
e 2850-2960 cm~1: C-H stretching (aliphatic decyl chain) — Strong intensity.

e 1600, 1495, 1450 cm~1: C=C ring skeletal vibrations.
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e 690-750 cm~t: Mono-substituted benzene out-of-plane bending (strong diagnostic for
diphenylmethane).

Analytical Methodologies (HPLC)[3]

Due to the high lipophilicity (LogP > 7), standard C18 methods may result in excessive
retention times or peak broadening. A high-organic mobile phase is required.

HPLC Protocol: Purity & Assay

e Column: C8 or C18 (e.g., Agilent Zorbax Eclipse XDB-C8), 4.6 x 150 mm, 5 um. Note: C8 is
preferred to reduce retention time.

e Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA) or Formic Acid.
» Mobile Phase B: Acetonitrile + 0.1% TFA.
o Gradient:

o 0-2 min: 60% B

o 2-15 min: 60% — 95% B

o 15-20 min: 95% B (Isocratic hold)
e Flow Rate: 1.0 mL/min.
e Detection: UV at 210 nm (peptide bond/amine) and 254 nm (aromatic).
o Temperature: 40°C (Improves mass transfer for viscous lipophiles).

Self-Validating Step: Inject a blank containing the solvent (e.g., MeOH). Ensure no carryover
peaks appear at the retention time of the decyl-amine, as lipophilic amines stick to injector
seals.

References
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Organic Compounds. 7th Edition. John Wiley & Sons.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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